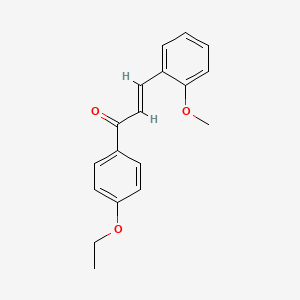

2-(Benzyloxy)-1,3,5-trichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyloxy compounds are generally organic compounds that contain a benzyloxy group. This group consists of a benzene ring attached to an oxygen atom, which is in turn attached to another molecule .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, benzyloxy compounds can be synthesized through various methods. For instance, bromination, benzyl protection, and halogen exchange reactions have been used in the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of benzyloxy compounds is characterized by the presence of a benzene ring attached to an oxygen atom. The specific structure of “this compound” would include three chlorine atoms attached to the benzene ring .Chemical Reactions Analysis

Benzyloxy compounds can participate in various chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Benzyloxy compounds can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, some compounds exhibit thermal stability, while others are soluble in common organic solvents .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Intermediate in Organic Synthesis: 2-(Benzyloxy)-1,3,5-trichlorobenzene is a key intermediate in organic synthesis, facilitating the introduction of various functional groups through protection and deprotection strategies. Its utility spans across pharmaceuticals, pesticides, and organic material synthesis due to its versatile reactivity (H. We, 2015).

- Oxidation Behavior: The compound's role in the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, using V2O5/TiO2 catalysts, has been explored. It demonstrates the impact of molecular structure on oxidation rates, highlighting its importance in environmental catalysis (Jian Wang et al., 2015).

Environmental Science

- Dechlorination Processes: A novel method for the dechlorination of trichlorobenzenes, including 1,3,5-trichlorobenzene, in organic solvents has been developed, showcasing efficient benzene production. This process highlights the compound's relevance in environmental remediation efforts (J. Rodríguez & A. Lafuente, 2002).

Material Science

- Synthesis of Star-shaped Molecules: Research has extended into the synthesis of star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups. These molecules exhibit interesting properties such as liquid crystals, optical, solvatofluorochromic, and electrochemical characteristics, demonstrating the compound's utility in the development of functional materials (Felipe A. Olate et al., 2017).

Biodegradation

- Microbial Transformation: The only known microbial transformation of higher chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene, is their reductive dechlorination to lower chlorinated benzenes under anaerobic conditions, highlighting the compound's significance in studying microbial degradation pathways and environmental pollution control (L. Adrian et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

While specific future directions for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, research into benzyloxy compounds continues to be an active area of study. For example, new methods of synthesis are being developed, and these compounds are being explored for various applications, including their use in the preparation of other complex organic compounds .

Propriétés

IUPAC Name |

1,3,5-trichloro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWCAZZLRXJNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.